
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide, commonly known as BTATM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. The compound has been synthesized using various methods, and its application in scientific research has been explored extensively.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Derivative Analysis
One of the primary applications involves the synthesis and analysis of bi-functional melamine derivatives. For example, Matsukawa et al. (1980) synthesized derivatives by displacing chlorine atoms of cyanuric chloride with methylamino and dimethylamino groups, leading to compounds that could undergo polycondensation reactions (Matsukawa et al., 1980). This research highlights the compound's utility in creating materials with specific chemical linkages and properties.
DNA Binding and Cytotoxicity
Compounds structurally related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide have been explored for their ability to intercalate into DNA, potentially offering applications in cancer therapy. Wakelin et al. (2003) synthesized bis(9-aminoacridine-4-carboxamides) that could bisintercalate into DNA, showing cytotoxicity for human leukemic cells, highlighting the potential for these compounds in developing new anticancer drugs (Wakelin et al., 2003).
Antibacterial Properties
Mekky and Sanad (2020) investigated novel bis(pyrazole-benzofuran) hybrids, showing potent antibacterial efficacies and biofilm inhibition activities. These findings suggest the compound's derivatives could be valuable in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Polymer Science
Research into polymers containing s-triazine rings and fluorene “cardo” groups, as synthesized by Sagar et al. (2001), demonstrates the applicability of such compounds in creating materials with specific thermal and solubility properties. These polymers were characterized by high thermal stability and solubility in various solvents, indicating their potential for advanced material applications (Sagar et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O/c1-18(2)12-15-10(16-13(17-12)19(3)4)8-14-11(20)9-6-5-7-9/h9H,5-8H2,1-4H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHJUCBWKFTEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2CCC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-bromothiophen-2-yl)methanone](/img/structure/B2466745.png)
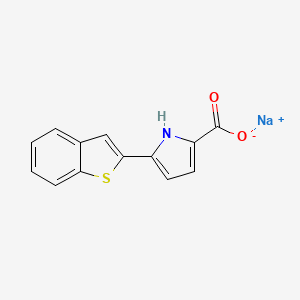
![1-[5-(6-fluoropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one](/img/structure/B2466751.png)

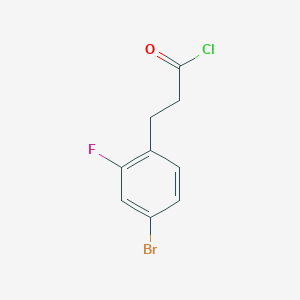
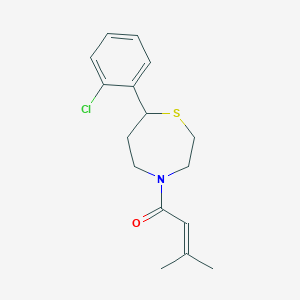
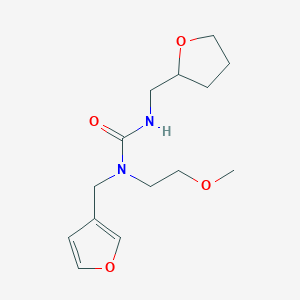
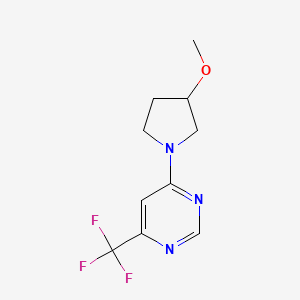
![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2466760.png)
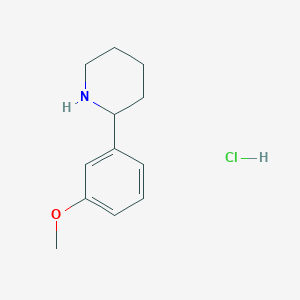
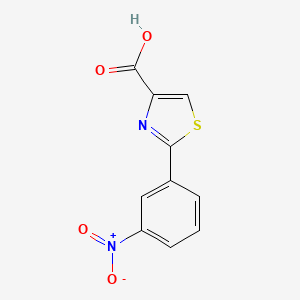
![N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide](/img/structure/B2466764.png)

![6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2466767.png)